5-Chloro-2-fluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which 5-chloro-2-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that this compound might interact with its targets in a unique manner, potentially leading to different biochemical changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using reagents like organolithium compounds or transition metal catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Organolithium Compounds: For halogen-metal exchange reactions.
Transition Metal Catalysts: Such as palladium or copper for cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-Chloro-2-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-2-fluoro-3-iodopyridine include:
- 2-Fluoro-3-iodopyridine
- 5-Chloro-2-fluoro-4-iodopyridine
- 2-Chloro-5-fluoro-3-iodopyridine
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of halogen atoms on the pyridine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-fluoro-3-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCAFZNEDOLLTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660550 |
Source
|
Record name | 5-Chloro-2-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-31-2 |
Source
|
Record name | 5-Chloro-2-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.